Lipophilicity Modulation: LogP Comparison with Key Analogs
The target compound exhibits a calculated LogP of 1.38, reflecting the balanced lipophilicity conferred by the 6-chloro and N4-pyridin-2-ylmethyl substituents . This places it in an optimal range for fragment-based or intermediate use in kinase inhibitor programs, where lead-like LogP values (typically <3) are preferred for downstream optimization [1]. In contrast, the unsubstituted parent 6-chloro-2,4-diaminopyrimidine (CAS 156-83-2) has a substantially lower LogP (~0.1–0.3 estimated), while the more elaborated diaryl analog N2-(4-bromophenyl)-5-fluoro-N4-(pyridin-2-ylmethyl)pyrimidine-2,4-diamine has a significantly higher LogP, limiting its utility as a versatile intermediate.
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 1.38 |
| Comparator Or Baseline | 6-Chloro-2,4-diaminopyrimidine (CAS 156-83-2): LogP ~0.2 (estimated from ChemSpider); N2-(4-Bromophenyl)-5-fluoro-N4-(pyridin-2-ylmethyl)pyrimidine-2,4-diamine: LogP ~3.5–4.0 (estimated) |
| Quantified Difference | Target LogP is ~1.2 log units above unsubstituted core and ~2.2–2.6 log units below the diaryl analog |
| Conditions | Calculated LogP values from vendor technical datasheets (Fluorochem) and public databases |
Why This Matters
The LogP of 1.38 places the compound in a favorable lipophilicity window for use as a synthetic intermediate in lead optimization, offering a balance between aqueous solubility and membrane permeability that is suboptimal in both more polar and more lipophilic analogs.
- [1] Lipinski, C.A.; Lombardo, F.; Dominy, B.W.; Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3-26. View Source
